GLP-1(7-36) Acetate
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Overview
Description
Glucagon-like peptide-1 (7-36) Acetate is a biologically active peptide hormone derived from the tissue-specific posttranslational processing of the proglucagon peptide. It is produced and secreted by intestinal enteroendocrine L-cells and certain neurons within the nucleus of the solitary tract in the brainstem upon food consumption . This peptide hormone has potent insulinotropic activity and represents a promising therapeutic tool for the treatment of diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glucagon-like peptide-1 (7-36) Acetate can be achieved through chemoselective ligation of two unprotected fragments: a C-terminal peptide α-ketoacid with an N-terminal peptide hydroxylamine . This method does not require any reagents and produces no byproducts, making it an efficient and clean synthesis route . The elongation of the peptide chain is carried out using standard Fmoc-based peptide synthesis on a commercial peptide synthesizer .
Industrial Production Methods: Industrial production of Glucagon-like peptide-1 (7-36) Acetate often involves recombinant DNA technology. Transgenic plants, for example, have been used as a recombinant expression platform for the production of this peptide as a large multimeric protein . This method allows for the production of Glucagon-like peptide-1 (7-36) Acetate in vast quantities and at a lower cost compared to traditional chemical synthesis methods .
Chemical Reactions Analysis
Types of Reactions: Glucagon-like peptide-1 (7-36) Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The peptide can be modified to enhance its stability and bioactivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Glucagon-like peptide-1 (7-36) Acetate include trifluoroacetic acid (TFA) and acetonitrile for HPLC purification . The peptide is often synthesized using Fmoc-based solid-phase peptide synthesis, which involves the use of Fmoc-protected amino acids and coupling reagents .
Major Products Formed: The major products formed from the synthesis of Glucagon-like peptide-1 (7-36) Acetate include the desired peptide sequence with high purity and minimal side products. The use of chemoselective ligation ensures that no byproducts are produced .
Scientific Research Applications
Glucagon-like peptide-1 (7-36) Acetate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a therapeutic agent for the treatment of type 2 diabetes due to its potent insulinotropic activity . It stimulates insulin secretion, decreases glucagon secretion, promotes weight loss, delays gastric emptying, and limits food intake . In biology, it is used to study the mechanisms of insulin secretion and glucose homeostasis . In industry, it is produced using recombinant DNA technology for large-scale production .
Mechanism of Action
Glucagon-like peptide-1 (7-36) Acetate exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R), which is expressed in various tissues, including the pancreas, brain, and gastrointestinal tract . Upon binding to GLP-1R, it activates downstream signaling pathways that stimulate insulin secretion, inhibit glucagon secretion, and slow gastric emptying . The peptide also activates GLP-1 receptors in the hypothalamus, which regulates food intake and decreases the feeling of hunger .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Glucagon-like peptide-1 (7-36) Acetate include other GLP-1 receptor agonists such as semaglutide, liraglutide, and exenatide . These compounds also mimic the action of the natural hormone GLP-1 and are used in the treatment of type 2 diabetes and obesity .
Uniqueness: What sets Glucagon-like peptide-1 (7-36) Acetate apart from other GLP-1 receptor agonists is its specific amino acid sequence and its potent insulinotropic activity. Unlike some other GLP-1 receptor agonists, Glucagon-like peptide-1 (7-36) Acetate is produced endogenously in the body and has a natural role in glucose homeostasis . Additionally, its production using recombinant DNA technology allows for large-scale and cost-effective production .
Properties
Molecular Formula |
C151H230N40O47 |
---|---|
Molecular Weight |
3357.7 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C149H226N40O45.C2H4O2/c1-17-76(10)119(146(232)167-80(14)126(212)175-104(60-86-63-159-91-36-25-24-35-89(86)91)136(222)177-100(56-73(4)5)137(223)186-117(74(6)7)144(230)174-93(37-26-28-52-150)128(214)160-65-110(197)168-92(122(154)208)39-30-54-158-149(155)156)188-138(224)102(57-83-31-20-18-21-32-83)178-133(219)98(47-51-115(204)205)173-132(218)94(38-27-29-53-151)170-124(210)78(12)164-123(209)77(11)166-131(217)97(44-48-109(153)196)169-111(198)66-161-130(216)96(46-50-114(202)203)172-134(220)99(55-72(2)3)176-135(221)101(59-85-40-42-88(195)43-41-85)179-141(227)106(68-190)182-143(229)108(70-192)183-145(231)118(75(8)9)187-140(226)105(62-116(206)207)180-142(228)107(69-191)184-148(234)121(82(16)194)189-139(225)103(58-84-33-22-19-23-34-84)181-147(233)120(81(15)193)185-112(199)67-162-129(215)95(45-49-113(200)201)171-125(211)79(13)165-127(213)90(152)61-87-64-157-71-163-87;1-2(3)4/h18-25,31-36,40-43,63-64,71-82,90,92-108,117-121,159,190-195H,17,26-30,37-39,44-62,65-70,150-152H2,1-16H3,(H2,153,196)(H2,154,208)(H,157,163)(H,160,214)(H,161,216)(H,162,215)(H,164,209)(H,165,213)(H,166,217)(H,167,232)(H,168,197)(H,169,198)(H,170,210)(H,171,211)(H,172,220)(H,173,218)(H,174,230)(H,175,212)(H,176,221)(H,177,222)(H,178,219)(H,179,227)(H,180,228)(H,181,233)(H,182,229)(H,183,231)(H,184,234)(H,185,199)(H,186,223)(H,187,226)(H,188,224)(H,189,225)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,155,156,158);1H3,(H,3,4)/t76-,77-,78-,79-,80-,81+,82+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,117-,118-,119-,120-,121-;/m0./s1 |
InChI Key |
BCNDXSMWLGNKFT-AMEUXXCWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N.CC(=O)O |
Origin of Product |
United States |
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